Nandrolone phenpropionate

Description

Overview of 19-Nortestosterone Derivatives in Research

The 19-nortestosterone family of steroids, which includes nandrolone (B1676933) and its esters, is a significant area of pharmaceutical research. These compounds are characterized by the removal of the C-19 methyl group from the testosterone (B1683101) structure. nih.gov This alteration generally results in a higher ratio of anabolic (tissue-building) to androgenic (masculinizing) effects compared to testosterone. wikipedia.orgnih.gov

Research into 19-nortestosterone derivatives has explored their potential in various therapeutic areas. frontiersin.org For instance, derivatives like levonorgestrel (B1675169) and desogestrel (B1670305) are key components in hormonal contraceptives and hormone replacement therapies. frontiersin.org Beyond hormonal applications, some 19-nortestosterone analogs have been investigated for their antiproliferative properties against certain cancer cell lines. frontiersin.org Studies have also examined their effects in autoimmune conditions, with some derivatives showing potential ameliorative effects in models of systemic lupus erythematosus. tandfonline.com A notable characteristic of some 19-nortestosterone derivatives is their ability to be aromatized into potent estrogens in the human liver, a process that does not require the same enzymatic action as testosterone. nih.govtandfonline.com

Historical Development and Initial Research Trajectories of Nandrolone Esters

The synthesis of nandrolone in 1950 paved the way for the development of its esterified forms. wikipedia.org The primary goal of creating nandrolone esters was to modify the pharmacokinetic profile of the parent hormone, specifically to prolong its duration of action. wikipedia.org Nandrolone phenylpropionate was the first nandrolone ester to be introduced for medical use in 1959. wikipedia.orgwikipedia.org This was followed by the introduction of nandrolone decanoate (B1226879) in 1962, which has a longer fatty acid chain and, consequently, a more extended duration of action. wikipedia.orgwikipedia.org

Initial research focused on the clinical applications of these compounds, which included the treatment of conditions such as anemias, muscle-wasting syndromes (cachexia), and osteoporosis. wikipedia.orgpatsnap.com The high anabolic-to-androgenic ratio of nandrolone esters made them a subject of interest for promoting positive nitrogen balance and protein synthesis with comparatively reduced androgenic effects. nih.gov

Chemical Esterification as a Strategy for Pharmacokinetic Modulation: The Phenylpropionate Moiety

Chemical esterification is a widely used strategy in steroid chemistry to create prodrugs with altered pharmacokinetic properties. wikipedia.orgresearchgate.net By attaching an ester group to the parent steroid, properties such as lipophilicity and solubility can be modified. wikipedia.org This, in turn, affects the drug's absorption, distribution, metabolism, and excretion.

The process involves covalently bonding a carboxylic acid, in this case, phenylpropionic acid, to the 17-beta-hydroxyl group of the nandrolone molecule. This ester bond is hydrophobic, which increases the compound's solubility in oil-based injection vehicles and slows its release from the injection site into the bloodstream. wikipedia.org Once in circulation, enzymes called esterases cleave the phenylpropionate moiety, releasing the active nandrolone hormone. wikipedia.org

The phenylpropionate ester provides a shorter duration of action compared to longer esters like decanoate. wikipedia.orgwikipedia.org This results in a quicker onset and a shorter elimination half-life, necessitating more frequent administration to maintain stable blood levels. wikipedia.orgwikipedia.org The choice of ester allows for the tailoring of the drug's release profile to specific therapeutic needs. wikipedia.org

Scope and Significance of Contemporary Research on Nandrolone Phenpropionate

Contemporary research continues to explore the biological effects of nandrolone and its esters, including nandrolone phenylpropionate. Studies have investigated its dose-dependent effects on body composition and muscle protein metabolism. For example, research in female rats demonstrated that nandrolone phenylpropionate could increase body protein content. karger.com Other studies have looked into its effects on locomotor activity and endurance in animal models, with some findings suggesting increased running endurance. nih.gov

There is also research into the potential of nandrolone esters as an alternative to testosterone for androgen replacement therapy in men, due to their favorable anabolic-to-androgenic ratio and potentially lower risk of certain side effects. wikipedia.orgwikipedia.org Furthermore, the compound has been studied in specific clinical scenarios, such as its potential to improve tolerance to acute stress conditions in elderly men undergoing surgery. nih.gov

Data Tables

Table 1: Timeline of Key Developments

| Year | Event | Reference |

| 1950 | Nandrolone (19-nortestosterone) first synthesized. | wikipedia.org |

| 1957 | Nandrolone phenylpropionate first described. | wikipedia.org |

| 1959 | Nandrolone phenylpropionate introduced for medical use. | wikipedia.orgwikipedia.org |

| 1960 | Nandrolone decanoate first described. | wikipedia.org |

| 1962 | Nandrolone decanoate introduced for medical use. | wikipedia.orgwikipedia.org |

Table 2: Comparative Pharmacokinetics of Nandrolone Esters

| Ester | Elimination Half-Life (Intramuscular) | Duration of Action (Intramuscular) | Reference |

| Nandrolone Phenylpropionate | ~2.7 days | 5–7 days | wikipedia.org |

| Nandrolone Decanoate | 6–12 days | 2–3 weeks | wikipedia.orgwikipedia.org |

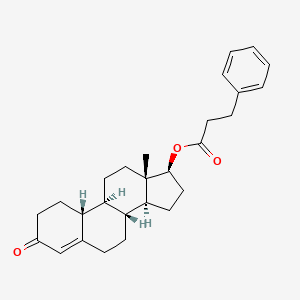

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O3/c1-27-16-15-22-21-11-9-20(28)17-19(21)8-10-23(22)24(27)12-13-25(27)30-26(29)14-7-18-5-3-2-4-6-18/h2-6,17,21-25H,7-16H2,1H3/t21-,22+,23+,24-,25-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWXUGDQUBIEIZ-QNTYDACNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CC[C@H]35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023353 | |

| Record name | Nandrolone phenpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nandrolone phenpropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.58e-04 g/L | |

| Record name | Nandrolone phenpropionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00984 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nandrolone phenpropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62-90-8 | |

| Record name | Nandrolone phenylpropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nandrolone phenpropionate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nandrolone phenpropionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00984 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nandrolone phenpropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nandrolone phenpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-β-hydroxyestr-4-en-3-one 17-(3-phenylpropionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NANDROLONE PHENPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF7Z9K2T3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nandrolone phenpropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

118 °C | |

| Record name | Nandrolone phenpropionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00984 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nandrolone phenpropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular and Subcellular Mechanisms of Action of Nandrolone Phenpropionate

Androgen Receptor Agonism and Signal Transduction

Nandrolone (B1676933) phenpropionate functions as an agonist of the androgen receptor (AR), the primary biological target for androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). wikipedia.orgnih.gov This interaction triggers a cascade of events that ultimately modulates gene expression. nih.govdrugbank.com

Ligand Binding Dynamics and Receptor Affinity

Nandrolone, the active form of nandrolone phenpropionate, binds to the androgen receptor. wikipedia.orgnih.gov Notably, nandrolone exhibits a higher binding affinity for the AR compared to testosterone. nih.gov However, it has a significantly lower affinity for serum sex hormone-binding globulin (SHBG), approximately 5% of that of testosterone. wikipedia.orgnih.gov This characteristic influences its bioavailability and interaction with target tissues. wikipedia.org The binding of nandrolone to the AR is a critical initial step that leads to the subsequent activation of cellular signaling pathways. nih.gov

Table 1: Comparative Binding Affinities

| Compound | Target | Relative Affinity |

|---|---|---|

| Nandrolone | Androgen Receptor | Higher than testosterone nih.gov |

| Nandrolone | Sex Hormone-Binding Globulin (SHBG) | ~5% of testosterone wikipedia.orgnih.gov |

| 5α-Dihydronandrolone | Androgen Receptor | Lower than nandrolone nih.gov |

Nuclear Translocation and Interaction with Hormone Response Elements (HREs)

Upon ligand binding, the androgen receptor undergoes a conformational change. drugbank.com In its inactive state, the AR is primarily located in the cytoplasm, associated with chaperone proteins. frontiersin.org The binding of nandrolone facilitates the dissociation of these chaperone proteins and exposes a nuclear localization signal. physiology.orgoup.com This allows the ligand-activated AR complex to translocate from the cytoplasm into the nucleus. nih.govdrugbank.comfrontiersin.org

Once inside the nucleus, the AR-nandrolone complex dimerizes and binds to specific DNA sequences known as hormone response elements (HREs). nih.govdrugbank.comhmdb.ca These HREs are located in the regulatory regions of androgen-responsive genes. frontiersin.org The binding to HREs is a pivotal step that allows the complex to influence the transcriptional machinery of the cell. hmdb.ca

Regulation of Gene Transcription and Expression Profiles

The interaction of the AR-nandrolone complex with HREs modulates the transcription of target genes. nih.govdrugbank.com This regulation can either activate or repress gene expression, leading to the physiological effects associated with androgens. cabidigitallibrary.org For instance, in skeletal muscle, nandrolone has been shown to influence the transcription of genes that regulate DNA synthesis, a key process for muscle growth. umk.pl

Studies have demonstrated that nandrolone administration can selectively alter the expression of a significant number of genes. nih.gov Research in denervated muscle showed that nandrolone regulated 124 genes at 7 days and 122 genes at 35 days, with only a small overlap between the two time points. nih.gov This indicates that the effects of nandrolone on gene expression are time-dependent. nih.gov In veal calves, treatment with nandrolone phenylpropionate was found to up-regulate Myogenic Regulatory Factor (MRF) genes, which are involved in muscle differentiation. cabidigitallibrary.org

Involvement of Chaperone Proteins in Androgen Receptor Activation

Chaperone proteins, such as heat shock protein 90 (Hsp90), play a crucial role in the activation of the androgen receptor. physiology.orgoup.com In its unbound state, the AR is part of a heterocomplex with these chaperones, which maintain the receptor in a high-affinity state for ligand binding. physiology.org The binding of an androgen, like nandrolone, induces a conformational change that leads to the dissociation of the chaperone proteins. frontiersin.org This unmasking of the receptor is a prerequisite for its nuclear translocation and subsequent DNA binding. frontiersin.orgoup.comoncotarget.com It has been demonstrated that nandrolone binding to the AR can induce the release of the receptor from Hsp90, which is an indirect confirmation of AR activation. nih.govoncotarget.com

Enzymatic Biotransformations and Subsequent Ligand Activity

5α-Reductase-Mediated Metabolism to 5α-Dihydronandrolone

Unlike testosterone, which is converted by the enzyme 5α-reductase into the more potent androgen dihydrotestosterone (DHT), nandrolone is metabolized by the same enzyme into a much weaker metabolite known as 5α-dihydronandrolone (DHN). nih.govwikipedia.orgnih.gov This resulting compound, 5α-dihydro-19-nortestosterone, has a significantly decreased binding affinity for the androgen receptor compared to nandrolone itself. nih.gov

This metabolic pathway is tissue-specific. In tissues with high concentrations of 5α-reductase, such as the prostate and hair follicles, the conversion to the less active DHN leads to reduced androgenic effects in those areas. transfemscience.org Conversely, in skeletal muscle, where 5α-reductase levels are low, nandrolone can bind directly to androgen receptors to exert its anabolic effects. This differential metabolism is a key factor contributing to the dissociation between the anabolic and androgenic properties of nandrolone. frontiersin.org

Differential Androgenic Potency of Metabolites and Parent Compound in Specific Tissues (e.g., skeletal muscle vs. prostate in animal models)

The androgenic potency of this compound (NPP) and its metabolites exhibits significant tissue specificity, a phenomenon largely dictated by the differential expression and activity of the enzyme 5α-reductase in various tissues. amegroups.orgnih.gov In tissues with high 5α-reductase activity, such as the prostate, nandrolone is metabolized to 5α-dihydronandrolone (DHN). amegroups.orgwikipedia.org This metabolite, DHN, possesses a significantly weaker binding affinity for the androgen receptor (AR) compared to the parent compound, nandrolone. amegroups.orgnih.gov This conversion effectively de-potentiates the androgenic signal in these tissues. amegroups.orgwikipedia.org

Conversely, in skeletal muscle, where 5α-reductase activity is negligible, nandrolone itself interacts directly with the androgen receptor. amegroups.orgnih.gov Nandrolone binds to the AR with a greater affinity than testosterone, contributing to its strong anabolic, or myotrophic (muscle-building), effects in this tissue. amegroups.orgtransfemscience.org This tissue-selective metabolism is the primary reason for nandrolone's favorable myotrophic-to-androgenic ratio compared to testosterone. amegroups.orgresearchgate.net While testosterone is converted by 5α-reductase to the more potent androgen dihydrotestosterone (DHT) in tissues like the prostate, nandrolone is converted to a much weaker androgen. amegroups.orgnih.gov

In vivo studies in castrated male rats have confirmed this differential effect. Following infusion of radiolabeled nandrolone and testosterone, the prostate showed a preferential retention of the highly potent [3H]DHT over the much weaker [3H]DHN in receptor fractions. nih.gov In contrast, muscular tissues retained [3H]nandrolone and [3H]testosterone in equal amounts, highlighting the lack of 5α-reductase-mediated potentiation or de-potentiation in muscle. nih.gov This explains the relatively strong anabolic effect of nandrolone on muscle tissue compared to its weaker effect on the prostate. nih.gov

Table 1: Comparative Androgen Receptor (AR) Binding Affinity of Nandrolone and its Metabolite

| Compound | Target Tissue | Key Metabolizing Enzyme | Resulting Metabolite | Relative AR Binding Affinity of Metabolite | Consequence |

|---|---|---|---|---|---|

| Nandrolone | Prostate | 5α-reductase amegroups.orgnih.gov | 5α-dihydronandrolone (DHN) wikipedia.org | Decreased amegroups.orgnih.gov | Weaker androgenic effect nih.gov |

| Nandrolone | Skeletal Muscle | Negligible 5α-reductase amegroups.orgnih.gov | Nandrolone (parent compound) | Strong amegroups.orgtransfemscience.org | Potent anabolic effect amegroups.org |

| Testosterone (for comparison) | Prostate | 5α-reductase amegroups.org | Dihydrotestosterone (DHT) amegroups.org | Increased nih.govtransfemscience.org | Potent androgenic effect amegroups.org |

Aromatase-Mediated Conversion to Estrogenic Metabolites in Experimental Systems

Nandrolone can be converted to estrogenic metabolites through the action of the enzyme aromatase. amegroups.org The primary estrogenic metabolite of nandrolone is estradiol (B170435). transfemscience.orgwikipedia.org However, the rate of this conversion is significantly lower for nandrolone compared to testosterone. wikipedia.orgpatsnap.commedscape.com Some research suggests that nandrolone's aromatization rate is approximately 20% of testosterone's, and one study in men found virtually no conversion. wikipedia.org This reduced interaction with the aromatase enzyme means that while estrogenic effects are possible, they are less pronounced than with other anabolic steroids that aromatize more readily. wikipedia.orgpatsnap.com Despite the lower rate of conversion, nandrolone itself has been shown to have a significant binding affinity for and acts as a full agonist of the alpha-estrogen receptor in animal models. amegroups.org

Influence on Intracellular Signaling Pathways and Cellular Processes

Modulation of Myogenic Regulatory Factors and Myosin Heavy Chain Gene Expression in Non-human Models

Nandrolone has been shown to influence key factors involved in muscle growth and differentiation. In non-human models, nandrolone appears to stimulate the differentiation of myogenic progenitor cells, also known as satellite cells, which are crucial for muscle repair and hypertrophy. amegroups.org This stimulation is partly achieved through the upregulation of MyoD, a key myogenic regulatory factor. amegroups.org Androgens, in general, promote the differentiation of mesenchymal stem cells into the myogenic lineage. wku.edu

Nandrolone administration also affects the expression of myosin heavy chain (MHC) genes, which determine the contractile properties of muscle fibers. In rat heart muscle, chronic nandrolone treatment can cause a shift in MHC isoform expression, specifically by increasing β-MHC mRNA. mdpi.com In the soleus muscle of sedentary rats, nandrolone treatment led to a significant increase in type I (slow-twitch) muscle fibers, which corresponds to the expression of slow myosin heavy chain. mdpi.com However, in a mouse model of muscle disuse, nandrolone did not restore the mRNA expression of MHC isoforms that were altered by the unloading condition. wku.edusemanticscholar.org

Impact on IGF-1 mRNA Expression in Animal Muscle Tissues

Insulin-like growth factor 1 (IGF-1) is a critical growth factor that stimulates the growth and differentiation of skeletal muscle cells. physiology.org Nandrolone administration has been demonstrated to increase local levels of IGF-1 mRNA in animal muscle tissues, which is believed to contribute to skeletal muscle hypertrophy. amegroups.orgphysiology.orgacs.org

In a study on male and female rats, nandrolone decanoate (B1226879) treatment resulted in a significant increase in IGF-1 mRNA levels in the diaphragm muscle. physiology.orgnih.gov In male rats receiving a high dose, IGF-1 mRNA increased by 73%, while in female rats, levels increased by 58% with a low dose and 96% with a high dose. physiology.orgnih.gov This upregulation of local IGF-1 expression is a proposed mechanism for the anabolic effects of nandrolone. amegroups.orgphysiology.org However, some studies have reported different findings. For instance, in a rat model of spinal cord injury, nandrolone did not alter the mRNA levels for IGF-1 or its receptor, suggesting that in this specific context of paralysis, upregulation of IGF-1 signaling may not be the primary mechanism for muscle preservation. nih.gov

Interaction with Broad Cellular Signaling Networks (e.g., PI3K/Akt/mTOR, Apoptosis, Cellular Metabolism)

Nandrolone interacts with several major intracellular signaling networks that regulate cell growth, survival, and death.

PI3K/Akt/mTOR Pathway: The IGF-1 signaling mentioned above often operates through the PI3K/Akt/mTOR pathway, a central regulator of muscle protein synthesis. While direct evidence for this compound is specific, studies on testosterone, a related androgen, show activation of mTOR, a downstream target of IGF-1. nih.gov

Apoptosis: Nandrolone has been shown to induce apoptosis (programmed cell death) in various cell types in animal models. In the hearts of male rats, nandrolone treatment increased the number of apoptotic cells and the levels of pro-apoptotic proteins such as cytochrome c, p53, and cleaved Caspase-3. nih.gov Similarly, studies have demonstrated that nandrolone administration can increase apoptosis in spermatogenic cells in rats, potentially impacting fertility. nih.govscispace.com The mechanisms behind this pro-apoptotic effect can involve oxidative stress and the activation of inflammatory signaling pathways. mdpi.comnih.gov

Cellular Metabolism and Signaling: Nandrolone can influence broader cellular signaling and metabolism. For example, in rat heart tissue, nandrolone exposure was linked to the TLR4/NF-κB/NLRP3 signaling pathway, which is involved in inflammation and apoptosis. nih.gov In denervated muscle, nandrolone was found to reduce the expression of REDD1, a known inhibitor of the mTOR pathway. wku.edu Furthermore, nandrolone administration has been shown to affect the expression of numerous genes related to cellular development and metabolism in various tissues, including the adrenals, adipose tissue, and kidneys, indicating wide-ranging effects beyond skeletal muscle. nih.govnih.gov

Table 2: List of Compounds

| Compound Name |

|---|

| 5α-dihydronandrolone (DHN) |

| 5α-reductase |

| Androstenedione |

| Aromatase |

| Caspase-3 |

| Corticosterone |

| Cytochrome c |

| Dehydroepiandrosterone (DHEA-S) |

| Dihydrotestosterone (DHT) |

| Estradiol |

| Estrone |

| Follicle-stimulating hormone (FSH) |

| Insulin-like growth factor 1 (IGF-1) |

| Luteinizing hormone (LH) |

| MyoD |

| Myosin Heavy Chain (MHC) |

| Nandrolone |

| This compound (NPP) |

| Progesterone |

| Prolactin |

| Testosterone |

Pharmacological Research in Pre Clinical and Non Human Animal Models

Pharmacokinetic Profiles in Non-human Models

The study of nandrolone (B1676933) phenpropionate in non-human models has provided significant insights into its pharmacokinetic behavior, including how it is absorbed, distributed, and eliminated from the body. These pre-clinical investigations are fundamental to understanding the compound's therapeutic action and duration.

Following intramuscular injection, nandrolone phenpropionate is absorbed from the injection site, after which the ester is hydrolyzed to release free nandrolone into the bloodstream. wikipedia.org The rate of absorption and subsequent distribution are influenced by the ester form, which is designed for a slower release compared to unesterified nandrolone. wikipedia.orgoup.com This creates a depot effect at the site of injection, allowing for a sustained release of the active compound over time. nih.gov

Animal studies have demonstrated that androgens, once in the system, show a higher uptake in specific androgen target tissues where the androgen receptor (AR) is highly expressed, such as the prostate and skeletal muscle. nih.gov The tissue uptake efficiency is related to the ligand's binding affinity to the AR and its resistance to metabolic breakdown. nih.gov In rats, this compound has been shown to significantly increase mandibular arch length, indicating its systemic distribution and anabolic effect on bone tissue.

Research in mice has also shed light on the metabolic impact of this compound systemically. Studies on putrescine metabolism showed that the steroid elevated the concentration of endogenous putrescine in the kidney and urine. science.gov This indicates that the effects of this compound are not localized but have broader systemic implications on metabolic pathways in various organs. science.gov

The esterification of nandrolone is a key factor in its pharmacokinetic profile, prolonging its presence in the body and thus its therapeutic window. This compound is an ester with a shorter duration of action compared to nandrolone decanoate (B1226879). wikipedia.orgnih.gov

A single intramuscular injection of 100 mg of this compound has been found to produce an anabolic effect for 10 to 14 days. wikipedia.org The elimination half-life of this compound when administered intramuscularly is approximately 2.7 days. wikipedia.org This is significantly longer than unesterified nandrolone but shorter than nandrolone decanoate, which has a half-life of 6 to 12 days. wikipedia.org The sustained release is due to the slow absorption from the intramuscular depot. nih.gov

Studies in horses provide a clear example of the sustained release properties. After a single intramuscular injection in resting horses, nandrolone and its metabolites were detectable in plasma for a mean of 12 days and in urine for a mean of 13 days. nih.gov When given in a course of weekly injections, these detection periods extended significantly, maintaining a high plasma concentration of the compounds. nih.gov In resting horses receiving weekly injections, the mean detection period in plasma was 23 days, while in exercised horses it was 20 days. nih.gov

The table below summarizes the elimination half-life and duration of action for different forms of nandrolone based on experimental studies.

| Compound | Administration Route | Elimination Half-life | Duration of Anabolic Effect | Animal Model |

| This compound | Intramuscular | 2.7 days wikipedia.org | 10 to 14 days wikipedia.org | General/Unspecified |

| Nandrolone Decanoate | Intramuscular | 6 to 12 days wikipedia.org | 20 to 25 days wikipedia.org | General/Unspecified |

| Unesterified Nandrolone | Intramuscular | <4.3 hours wikipedia.org | Daily administration required wikipedia.org | General/Unspecified |

This table presents interactive data. Click on column headers to sort.

The excretion of this compound and its metabolites primarily occurs through the urine. wikipedia.orgnih.gov After administration, nandrolone undergoes metabolism in the liver and other tissues. nih.gov The primary metabolites identified in non-human biological samples include 19-norandrosterone (B1242311), 19-noretiocholanolone (B1255105), and 5α-dihydronandrolone. wikipedia.org These metabolites are often conjugated, for example as glucuronides, to facilitate their excretion. researchgate.net

The detection of these metabolites in urine is a common method for identifying nandrolone use. wikipedia.org For instance, 19-norandrosterone is a key metabolite monitored in doping control tests. wikipedia.org

In horses, following intramuscular injection of this compound, nandrolone and/or its metabolites are excreted in the urine. nih.gov The mean period of detection in urine after a single injection in resting horses was 13 days. nih.gov With a course of weekly injections, this period extended to a mean of 25 days for both resting and exercised horses, though with considerable individual variation. nih.gov

Studies in mice have also identified radioactive gamma-aminobutyric acid (GABA) and other unidentified compounds in the urine following the administration of radiolabeled putrescine in nandrolone-treated animals, suggesting complex metabolic interactions. science.govscience.gov Research in greyhounds has further detailed the metabolic processes, noting that Phase I metabolism often involves the reduction of the A-ring and 3-ketone groups, as well as hydroxylation at the 16α position. researchgate.net This is followed by extensive Phase II glucuronylation of the resulting metabolites. researchgate.net

The main urinary metabolites of nandrolone are summarized in the table below.

| Metabolite | Parent Compound | Significance | Biological Sample |

| 19-Norandrosterone | Nandrolone | Key marker in doping tests. wikipedia.org | Urine wikipedia.org |

| 19-Noretiocholanolone | Nandrolone | Metabolite used for detection. wikipedia.org | Urine wikipedia.org |

| 5α-Dihydronandrolone | Nandrolone | Active metabolite. wikipedia.org | Tissues, Urine wikipedia.org |

This table presents interactive data. Click on column headers to sort.

Structural Activity Relationships Sar and Rational Design of Analogues

Computational Approaches in Ligand Design and Binding Affinity Prediction

In recent years, computational methods have become increasingly valuable tools in the design and development of new androgen receptor ligands. plos.orgbmc-rm.org These approaches allow for the prediction of binding affinities and the exploration of structure-activity relationships in a time and cost-effective manner. bmc-rm.orgresearchgate.net

Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. plos.org By simulating the interaction between a potential drug molecule and the androgen receptor's ligand-binding domain, researchers can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts. nih.govfrontiersin.org

Molecular dynamics simulations can further refine these predictions by providing insights into the dynamic behavior of the ligand-receptor complex over time. frontiersin.orgnih.gov These simulations can help to understand how a ligand induces specific conformational changes in the receptor, which is crucial for its agonist or antagonist activity. researchgate.netnih.gov Such computational analyses have been instrumental in understanding the binding mechanisms of various steroidal and non-steroidal AR ligands and guide the rational design of new compounds with desired properties. frontiersin.orgnih.gov

Analytical Methodologies for Nandrolone Phenpropionate Research

Chromatographic Techniques for Detection and Quantification

Chromatography is the cornerstone for the analysis of Nandrolone (B1676933) Phenpropionate. The choice of technique often depends on the sample matrix, the required sensitivity, and the specific research question being addressed.

Gas Chromatography-Mass Spectrometry (GC-MS) and its more sensitive tandem version (GC-MS/MS) are powerful tools for the analysis of anabolic steroids. researchgate.netmdpi.com For GC analysis, volatile derivatives of the steroids are typically required. researchgate.netnih.gov A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which creates more volatile trimethylsilyl (B98337) (TMS) derivatives suitable for gas-phase analysis. researchgate.netnih.gov

GC-MS methods have been developed for the simultaneous determination of multiple anabolic steroids, including Nandrolone Phenpropionate, in various matrices such as animal feed and hair. researchgate.netnih.gov In hair analysis, GC-MS/MS can provide high sensitivity, with limits of detection (LODs) for nandrolone esters reported to be between 0.1 and 5.0 pg/mg. nih.gov The selectivity of GC-MS is enhanced by using selected ion monitoring (SIM), where the mass spectrometer is set to detect only specific mass fragments characteristic of the target analyte, thereby reducing background noise and improving detection limits. researchgate.net

Liquid chromatography is a versatile and widely used technique for this compound analysis, as it often does not require derivatization. nih.gov

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a robust method for quantifying this compound in pharmaceutical preparations. ptfarm.plnih.gov A typical reversed-phase HPLC (RP-HPLC) method might use a C18 or a cyano (CN) column with an isocratic mobile phase, such as a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer, with UV detection at approximately 240 nm. ptfarm.plnih.govmedipol.edu.tr This approach effectively separates the parent compound from excipients in oily injections and other dosage forms. ptfarm.plresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity, making it the method of choice for detecting trace levels of this compound and its metabolites (e.g., 19-norandrosterone (B1242311) and 19-noretiocholanolone) in complex biological matrices like urine, blood, and hair. nih.govspkx.net.cnnih.govnih.gov LC-MS/MS methods provide significant advantages over GC-MS, notably by eliminating the need for the often time-consuming hydrolysis and derivatization steps. nih.govresearchgate.net These methods have been successfully developed for analyzing residues in aquatic products and for multi-residue screening in human hair, demonstrating high sensitivity with low limits of detection. spkx.net.cnnih.gov

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, cost-effective, and rapid method for the quantification of anabolic steroids in pharmaceutical formulations. mdpi.combioline.org.brnih.gov While much of the specific literature focuses on the related compound Nandrolone Decanoate (B1226879), the principles are directly applicable to this compound. mdpi.comnih.gov

In this technique, the sample is spotted onto an HPTLC plate (e.g., silica (B1680970) gel 60F254), which is then developed in a chamber containing a suitable mobile phase, such as a mixture of n-hexane and ethyl acetate. mdpi.com After development, the plate is dried, and the separated spots are quantified using a densitometric scanner at the wavelength of maximum absorbance for the compound (e.g., ~245 nm). mdpi.com This method allows for the simultaneous analysis of multiple samples and is suitable for routine quality control. bioline.org.br

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC)

Method Validation for Robust Research Applications

For any analytical method to be considered reliable, it must undergo a thorough validation process to demonstrate its fitness for the intended purpose. Key validation parameters include specificity, selectivity, linearity, and calibration range.

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. medipol.edu.tr

In HPLC methods , specificity is confirmed by demonstrating that there are no interfering peaks from blank matrix samples (e.g., placebo formulation) or known excipients at the retention time of this compound. ptfarm.plresearchgate.net Peak purity analysis using a photodiode array (PDA) detector can further confirm that the analyte peak is spectrally pure and not co-eluting with any other substance. medipol.edu.tr

For LC-MS/MS and GC-MS/MS , selectivity is exceptionally high due to the use of multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte. researchgate.net This ensures that a signal is only registered if a compound with both the correct mass and the correct fragmentation pattern is present, minimizing the risk of false positives from matrix interference. nih.govscielo.br Studies have demonstrated the effective selectivity of these methods in complex matrices like urine and hair. nih.govnih.gov

Linearity demonstrates the proportional relationship between the concentration of an analyte and the analytical signal over a defined range. medipol.edu.tr The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ptfarm.pl

Research has established clear linearity for various analytical methods for this compound:

An RP-HPLC method demonstrated linearity in the concentration range of 0.050 to 25 µg/mL with a high correlation coefficient (r² = 0.9994). ptfarm.plnih.gov

A stability-indicating HPLC method showed a correlation coefficient greater than 0.999 for both this compound and its potential impurities. medipol.edu.tr

An LC-MS/MS method for Nandrolone and this compound in aquatic products was linear from 0.005 to 0.25 µg/mL. spkx.net.cn

An LC-MS/MS method for nandrolone analysis in veal calf urine was linear from 0.5 to 25 ng/mL, with a correlation coefficient greater than 0.9907. nih.gov

The limit of detection (LOD) and limit of quantification (LOQ) are also critical parameters. For an RP-HPLC method, the LOD and LOQ for this compound were reported as 0.010 µg/mL and 0.050 µg/mL, respectively, indicating high sensitivity. ptfarm.plnih.gov

Table 1: Validation Parameters for this compound Analytical Methods

| Analytical Technique | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ | Matrix | Reference |

|---|---|---|---|---|---|---|

| RP-HPLC-UV | 0.050 - 25 µg/mL | 0.9994 | 0.010 µg/mL | 0.050 µg/mL | Pharmaceutical Formulation | ptfarm.plnih.gov |

| LC-MS/MS | 0.005 - 0.25 µg/mL | Not Specified | 5.0 µg/kg | Not Specified | Aquatic Products | spkx.net.cn |

| LC-MS/MS | 0.5 - 25 ng/mL | >0.9907 | Not Specified | 0.5 ng/mL | Bovine Urine | nih.gov |

| LC-HRMS/MS | 10 or 100 - 1000 pg/mg | >0.99 | 2 - 20 pg/mg | 10 - 100 pg/mg | Hair | nih.gov |

Evaluation of Precision (Intra-day and Inter-day Variability)

The precision of an analytical method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision).

Intra-day precision assesses the variability of results within the same day and under the same operating conditions. Inter-day precision, on the other hand, evaluates the variability across different days, which may include different analysts or equipment. These evaluations are crucial for validating the reliability and reproducibility of a method.

For this compound, several studies have established the precision of various analytical techniques. A study utilizing a reversed-phase high-performance liquid chromatography (RP-HPLC) method reported intra-day precision values, expressed as the percentage relative standard deviation (%RSD), ranging from 0.219% to 0.609%. nih.govptfarm.plchemicalbook.com The inter-day precision for the same method was found to be between 0.441% and 0.875%. nih.govptfarm.plchemicalbook.com Another study employing a stability-indicating UV-HPLC method found that the %RSD for both intra-day and inter-day precision was less than 2.0% for this compound and its impurities. medipol.edu.tr

In the context of analyzing nandrolone in human hair, a method was developed with intra-day and inter-day precision at a concentration of 10 pg/mg reported as 11.2% and 15.1%, respectively. researchgate.net For the determination of nandrolone decanoate using HPTLC-densitometry, intra-day precision (%CV) was between 1.08% and 1.68%, while inter-day precision was between 0.80% and 1.18%. mdpi.com

Table 1: Intra-day and Inter-day Precision of Analytical Methods for Nandrolone Esters

| Analytical Method | Analyte | Matrix | Intra-day Precision (%RSD or %CV) | Inter-day Precision (%RSD or %CV) | Reference |

|---|---|---|---|---|---|

| RP-HPLC | This compound | Bulk drug, parenteral and nanoparticle formulations | 0.219 - 0.609 | 0.441 - 0.875 | nih.govptfarm.plchemicalbook.com |

| UV-HPLC | This compound and impurities | Active pharmaceutical ingredient | < 2.0 | < 2.0 | medipol.edu.tr |

| GC-MS | Nandrolone | Human Hair | 11.2 (at 10 pg/mg) | 15.1 (at 10 pg/mg) | researchgate.net |

| HPTLC-Densitometry | Nandrolone Decanoate | Pharmaceutical formulation | 1.08 - 1.68 | 0.80 - 1.18 | mdpi.com |

| GC-MS | Nandrolone esters | Confiscated samples | 0.3 - 4.7 (repeatability) | Not Reported | scielo.brscielo.br |

Establishment of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The limit of quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

For a reversed-phase high-performance liquid chromatography (RP-HPLC) method developed for this compound, the LOD was established at 0.010 µg/mL, and the LOQ was 0.050 µg/mL. nih.govptfarm.plchemicalbook.com Another stability-indicating UV-HPLC method reported an LOD range of 0.0358 µg/mL to 0.0721 µg/mL and an LOQ range of 0.1193 µg/mL to 0.1503 µg/mL for this compound and its impurities. medipol.edu.tr

In a study using gas chromatography-mass spectrometry (GC-MS) for the analysis of confiscated nandrolone-based steroids, the LOD and LOQ were found to be 50.97 µg/mL and 72.77 µg/mL, respectively. scielo.br For the analysis of nandrolone and this compound residues in aquatic products using HPLC-MS/MS, the LOD was 5.0 µg/kg. spkx.net.cn A competitive enzyme immunoassay (ELISA) kit for this compound specified a minimum detection limit of 31.25 pg/mL. antibodies-online.com

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

| Analytical Method | Analyte | LOD | LOQ | Reference |

|---|---|---|---|---|

| RP-HPLC | This compound | 0.010 µg/mL | 0.050 µg/mL | nih.govptfarm.plchemicalbook.com |

| UV-HPLC | This compound and impurities | 0.0358 - 0.0721 µg/mL | 0.1193 - 0.1503 µg/mL | medipol.edu.tr |

| GC-MS | Nandrolone esters | 50.97 µg/mL | 72.77 µg/mL | scielo.br |

| HPLC-MS/MS | Nandrolone and this compound | 5.0 µg/kg | Not Reported | spkx.net.cn |

| ELISA | This compound | 31.25 pg/mL | Not Reported | antibodies-online.com |

| GC-C-IRMS | 19-Norandrosterone | ~60 ng | Not Reported | nih.gov |

| GC-HRMS / GC-MS/MS | This compound | 0.1 - 5.0 pg/mg | Not Reported | nih.gov |

Verification of Accuracy and Recovery Rates

Accuracy, in the context of analytical chemistry, refers to the closeness of a measured value to a standard or known value. It is often evaluated through recovery studies, where a known amount of the analyte is added to a sample (spiking) and the percentage of the analyte recovered by the analytical method is calculated.

A stability-indicating UV-HPLC method for this compound demonstrated accuracy with percentage recovery ranging from 93.3% to 109.0% for all impurities. medipol.edu.tr In another study using GC-MS to analyze confiscated nandrolone-based steroids, the recovery rates were 94.6%, 90.5%, and 93.6% for low, medium, and high concentration levels, respectively. scielo.brscielo.br

For the determination of nandrolone and this compound residues in aquatic products by HPLC-MS/MS, the spike recoveries were between 76.8% and 98.6% for nandrolone and 84.2% and 91.3% for this compound. spkx.net.cn A study on nandrolone decanoate using an HPTLC-densitometric method reported recovery rates in the range of 98.2% to 100.3%. mdpi.com

Table 3: Accuracy and Recovery Rates of Analytical Methods for Nandrolone Esters

| Analytical Method | Analyte | Matrix | Recovery Rate (%) | Reference |

|---|---|---|---|---|

| UV-HPLC | This compound impurities | Active pharmaceutical ingredient | 93.3 - 109.0 | medipol.edu.tr |

| GC-MS | Nandrolone esters | Confiscated samples | 90.5 - 94.6 | scielo.brscielo.br |

| HPLC-MS/MS | Nandrolone | Aquatic products | 76.8 - 98.6 | spkx.net.cn |

| HPLC-MS/MS | This compound | Aquatic products | 84.2 - 91.3 | spkx.net.cn |

| HPTLC-Densitometry | Nandrolone Decanoate | Pharmaceutical formulation | 98.2 - 100.3 | mdpi.com |

| GC-C-IRMS | 19-Norandrosterone | Urine | 54 - 60 | nih.gov |

Advanced and Emerging Detection Strategies

Research into the detection of this compound and other anabolic steroids is continually evolving, with a focus on developing more sensitive, specific, and rapid analytical methods.

Electrochemical Sensor Development for Steroid Detection

Electrochemical sensors offer several advantages for the detection of analytes, including low cost, rapid analysis, and portability. nih.govmdpi.com Recent research has focused on developing novel electrochemical sensors for the detection of nandrolone.

One study reported the development of a graphene oxide and carbon paste-modified TiO2 nanocomposite electrode (TiO2-GO/CPE) as an electrochemical biosensor for nandrolone detection. scielo.brscielo.br This sensor demonstrated a stable and selective response to the anabolic steroid. scielo.brscielo.br Another approach involved the use of a fullerene-C60-modified glassy carbon electrode, which showed excellent electrocatalytic activity towards the oxidation of nandrolone, resulting in enhanced sensitivity. researchgate.net The developed sensor exhibited a linear range from 50 µM to 0.1 nM with a detection limit of 0.42 nM. researchgate.net These developments highlight the potential of electrochemical sensors as a viable strategy for the rapid and sensitive detection of nandrolone in various samples. scielo.brscielo.brresearchgate.net

Application of Isotope Ratio Mass Spectrometry for Differentiating Endogenous and Exogenous Origin (in relevant research contexts)

A significant challenge in steroid analysis is distinguishing between endogenously produced steroids and those from an exogenous source. Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a powerful technique used to address this challenge. nih.govmdpi.comresearchgate.net This method measures the ratio of carbon isotopes (¹³C/¹²C) in the steroid molecule. nih.govkcl.ac.uk

Synthetic nandrolone is typically derived from plant-based precursors, which have a different ¹³C/¹²C ratio compared to steroids produced naturally in the human body. mdpi.comkcl.ac.uk By analyzing the isotopic signature of nandrolone or its metabolites, such as 19-norandrosterone (19-NA), GC-C-IRMS can reliably determine whether the compound is of exogenous origin. nih.govmdpi.com This technique is particularly crucial in anti-doping science, where it provides definitive evidence of steroid misuse. nih.gov However, some studies have noted that certain nandrolone preparations may have δ¹³C values that overlap with the endogenous range, which could complicate interpretation. nih.gov

Analysis in Diverse Biological Matrices (e.g., urine, hair, serum in non-human models and method development)

The detection of this compound and its metabolites is not limited to a single biological matrix. Research has explored various matrices to extend the window of detection and gain further insights.

Urine: Urine is the most common matrix for steroid analysis, particularly in doping control. Methods like GC-C-IRMS are employed to analyze urinary metabolites like 19-NA to determine the origin of nandrolone. nih.govmdpi.com

Hair: Hair analysis offers a longer detection window compared to urine. researchgate.netnih.gov A sensitive and specific method for the quantitative determination of nandrolone in human hair has been developed, involving decontamination, solubilization, extraction, and analysis by GC-MS. researchgate.net The assay was capable of detecting as little as 0.5 pg of nandrolone per mg of hair. researchgate.net

Serum: Serum analysis provides information about the concentration of the parent drug and its metabolites in the bloodstream at a specific point in time. Electrochemical sensors have been successfully used for the determination of nandrolone in human serum samples. researchgate.net

Aquatic Products: Method development has also extended to the analysis of nandrolone and this compound residues in non-human models and food products, such as aquatic products, using techniques like HPLC-MS/MS. spkx.net.cn

Table 4: Analysis of Nandrolone and its Esters in Diverse Biological Matrices

| Biological Matrix | Analyte(s) | Analytical Method | Key Findings/Application | Reference |

|---|---|---|---|---|

| Urine | 19-Norandrosterone (19-NA) | GC-C-IRMS | Differentiation of endogenous and exogenous origin. | nih.govmdpi.com |

| Hair | Nandrolone, this compound | GC-HRMS, GC-MS/MS | Long-term detection of steroid use. LOD of 0.1-5.0 pg/mg. | researchgate.netnih.gov |

| Serum | Nandrolone | Electrochemical Sensor | Successful determination in human serum samples. | researchgate.net |

| Aquatic Products | Nandrolone, this compound | HPLC-MS/MS | Detection of residues in food products. LOD of 5.0 µg/kg. | spkx.net.cn |

Development of Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods is essential for ensuring the quality, safety, and efficacy of pharmaceutical products. These methods are designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, which may form during storage or under stress conditions. researchgate.net For this compound, robust stability-indicating methods, primarily utilizing high-performance liquid chromatography (HPLC), have been developed and validated to monitor its stability and identify impurities. medipol.edu.tr

Forced degradation studies are a critical component of developing these methods, as they help to understand the chemical behavior of the molecule and reveal its degradation pathways. researchgate.net Such studies involve subjecting the drug substance to harsh conditions like acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. medipol.edu.trscience.gov

Research Findings

Research has focused on establishing and validating reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the analysis of this compound and its impurities. medipol.edu.trnih.gov These methods have proven to be specific, accurate, and more reliable than older pharmacopoeial spectrophotometric assays. researchgate.netnih.gov

One significant study detailed the development of a stability-indicating UV-HPLC method capable of identifying and quantifying six potential impurities in this compound. medipol.edu.tr The method demonstrated specificity through forced degradation studies, which showed significant degradation of this compound under acidic and basic conditions, while it remained stable under oxidative, thermal, and photolytic stress. medipol.edu.tr Nandrolone was identified as the major degradation product. medipol.edu.tr The method's ability to separate the this compound peak from all impurities and degradation products confirms its stability-indicating capability. medipol.edu.tr

Another study focused on developing an RP-HPLC method for estimating this compound in bulk drug form as well as in conventional and nanoparticle formulations. nih.govptfarm.plresearchgate.net This method was validated according to International Conference on Harmonization (ICH) guidelines and was found to be simple, sensitive, precise, and accurate. nih.govptfarm.pl

The chromatographic conditions and validation parameters from these studies highlight the successful development of reliable analytical methodologies for this compound.

The following table summarizes the conditions used in various validated HPLC methods for the analysis of this compound.

| Parameter | Method 1 medipol.edu.tr | Method 2 nih.govptfarm.pl |

|---|---|---|

| Column | Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) | Luna Phenomenex, CN (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient Elution A: 0.1% Orthophosphoric acid in Water:Methanol (90:10, v/v) B: Acetonitrile | Isocratic Elution 10 mM Phosphate Buffer and Acetonitrile (50:50, v/v) |

| Flow Rate | 1.0 mL/min | Not specified, but resulted in a 6.3 min retention time |

| Detection Wavelength (UV) | 210 nm and 240 nm | 240 nm |

| Column Temperature | 40°C | Room temperature |

| Injection Volume | 20 µL | Not specified |

| Retention Time | Not specified | Approximately 6.3 min |

Forced degradation studies were performed to demonstrate the specificity of the analytical methods. The table below outlines the conditions and outcomes.

| Stress Condition | Conditions Applied medipol.edu.tr | Observation medipol.edu.tr |

|---|---|---|

| Acid Hydrolysis | 0.5 N Hydrochloric acid at 60°C for 2 hours | Significant degradation observed. |

| Base Hydrolysis | 0.5 N Sodium hydroxide (B78521) at room temperature for 1 hour | Significant degradation observed. |

| Oxidative Degradation | 5.0% Hydrogen peroxide at 60°C for 6 hours | No significant impact observed. |

| Thermal Degradation | 60°C | No significant impact observed. |

| Photolytic Degradation | Exposure to light | No significant impact observed. |

The developed analytical methods were validated according to ICH guidelines, ensuring their suitability for routine analysis and stability studies. medipol.edu.trptfarm.pl

| Validation Parameter | Result (Method 1) medipol.edu.tr | Result (Method 2) nih.govptfarm.pl |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | > 0.999 | 0.9994 |

| Linearity Range | Not specified | 0.050 to 25 µg/mL |

| Accuracy (% Recovery) | 93.3% to 109.0% for all impurities | Not specified, but method deemed accurate |

| Precision (Intra-day RSD) | Not specified | 0.219% - 0.609% |

| Precision (Inter-day RSD) | Not specified | 0.441% - 0.875% |

| Limit of Detection (LOD) | Not specified | 0.010 µg/mL |

| Limit of Quantitation (LOQ) | Not specified | 0.050 µg/mL |

| Specificity | Method is specific and stability-indicating. Well-resolved peaks from impurities and degradants. | No interfering peaks from excipients. |

Synthetic Chemistry and Esterification Strategies for Nandrolone Phenpropionate

General Synthetic Routes for Nandrolone (B1676933) and its Esters

The synthesis of the base nandrolone molecule can be achieved through various chemical pathways, often starting from other steroids. One common method involves using 19-norandrostenedione (B190405) as a starting material. google.com A high-yield synthesis method involves a two-step process:

Etherification Reaction: 19-norandrostenedione is reacted with absolute ethyl alcohol and triethyl orthoformate in the presence of a catalyst like pyridine (B92270) hydrobromate. This protects the ketone group, forming an etherate. google.com

Reduction Hydrolysis Reaction: The resulting etherate is then subjected to a reduction reaction using a reducing agent such as sodium borohydride (B1222165) in methanol. Subsequent hydrolysis with an acid removes the protective ether group and reduces the ketone to a hydroxyl group, yielding crude nandrolone. google.com

Another established synthetic route starts from the female hormone estradiol (B170435). The process involves:

Methylation: The phenolic hydroxyl group of estradiol is methylated. chemicalbook.com

Birch Reduction: The aromatic A-ring is reduced using lithium in liquid ammonia, which results in an enol ether. chemicalbook.com

Hydrolysis and Isomerization: Acid hydrolysis of the enol ether forms the 3-keto group and concurrently shifts the double bond to the C4-C5 position, yielding the final nandrolone structure. chemicalbook.com

Once the nandrolone base is synthesized, it undergoes esterification to create longer-acting versions. Esterification involves attaching a carboxylic acid, such as phenylpropionic acid or decanoic acid, to the 17β-hydroxyl group of the nandrolone molecule. nih.govmdpi.com This process converts nandrolone into a prodrug. wikipedia.org A specific method for synthesizing nandrolone phenylpropionate involves reacting nandrolone with 3-phenylpropanoic acid in the presence of reagents like CsF, K2CO3, and 18-crown-6 (B118740) in an anhydrous solvent, followed by purification. chemicalbook.comchemicalbook.com

The Role of the Phenylpropionate Ester in Prolonging Pharmacological Action

Esterification is a critical strategy in drug design to modify the pharmacokinetic profile of a parent drug. numberanalytics.com In the case of nandrolone, attaching an ester at the 17β-hydroxyl position converts it into a lipophilic (fat-soluble) prodrug. wikipedia.org When administered via intramuscular injection, these esterified forms are dissolved in an oil vehicle and form a depot within the muscle tissue. nih.govfrontiersin.org

The pharmacological action is prolonged due to the slow release of the ester from this oily depot into the systemic circulation. wikipedia.orgfrontiersin.org The rate of release is largely dependent on the size and lipophilicity of the ester chain; longer and more complex esters are generally released more slowly. mdpi.com

Once in the bloodstream, the nandrolone ester is rapidly hydrolyzed by enzymes called esterases, which cleave the ester bond. wikipedia.orgdrugbank.com This enzymatic action releases the active, unesterified nandrolone hormone, which can then bind to androgen receptors in target tissues to exert its anabolic effects. nih.govpatsnap.com The phenylpropionate ester in Nandrolone Phenylpropionate (NPP) serves this exact function. It renders the nandrolone molecule temporarily inactive and highly lipid-soluble, allowing for its slow release from the injection site. This mechanism avoids the need for frequent administration that would be necessary with the unesterified, short-acting nandrolone base. mdpi.com The half-life of the hydrolysis process itself is very rapid, often an hour or less, meaning the rate-limiting step for the drug's action is its release from the muscle depot. wikipedia.orgnih.gov

Comparative Esterification Research: Phenylpropionate versus Other Esters (e.g., decanoate)

The two most common esters of nandrolone are phenylpropionate and decanoate (B1226879). wikipedia.org Research comparing these two esters reveals significant differences in their pharmacokinetic profiles, which stem from the structural differences in their ester chains. The phenylpropionate ester is shorter than the decanoate ester. teletest.ca

A key study directly compared the pharmacokinetics of a single 100 mg intramuscular injection of nandrolone phenylpropionate and nandrolone decanoate in healthy men. The results demonstrated that the phenylpropionate ester leads to a more rapid release and a higher peak concentration of nandrolone in the blood. chemicalbook.comnih.govafboard.com

Nandrolone Phenylpropionate: Plasma nandrolone concentrations rise sharply, reaching a peak within hours to the end of the first day. nih.govsal.edu.in This results in a rapid onset of action. However, the concentration then declines relatively quickly, giving it a shorter duration of action, typically around one week. sal.edu.inwikipedia.org

Nandrolone Decanoate: The release is much slower. Peak plasma concentrations are lower than with the phenylpropionate ester and are not reached until several days (around day four) after injection. nih.govsal.edu.in This results in a more sustained, albeit less pronounced, elevation of nandrolone levels, with a duration of action of two to three weeks. wikipedia.orgwikipedia.org

The peak concentration of nandrolone after a phenylpropionate injection can be approximately twice as high as that seen after a decanoate injection. sal.edu.in This difference in release profile also affects the drug's pharmacodynamic effects, such as the suppression of endogenous testosterone (B1683101), with the phenylpropionate ester causing a more rapid but briefer suppression. chemicalbook.comnih.gov

| Parameter | Nandrolone Phenylpropionate (NPP) | Nandrolone Decanoate (ND) | Reference |

|---|---|---|---|

| Time to Peak Concentration | ~1 day | ~4 days (less concentrated solution) | sal.edu.in |

| Peak Concentration | Higher peak, approx. 2x that of ND | Lower peak | sal.edu.in |

| Elimination Half-Life (IM) | ~2.7 days | 6-12 days | wikipedia.orgwikipedia.orgwikipedia.org |

| Duration of Action (Anabolic Effect) | 10-14 days (from a single 100mg injection) | 20-25 days (from a single 100mg injection) | wikipedia.org |

| Absolute Bioavailability (Gluteal IM) | 53-56% (in 4ml oil) | 73% (in 1ml oil) | afboard.com |

Research has also investigated the solubility of different nandrolone esters in various pharmaceutical oil vehicles. One study compared the solubility of nandrolone propionate (B1217596), phenylpropionate, cypionate, and undecanoate. Interestingly, the results showed no direct correlation between the length of the ester chain and solubility. Nandrolone phenylpropionate exhibited a lower average solubility compared to the shorter propionate ester and the much longer undecanoate ester. mdpi.com

| Nandrolone Ester | Average Solubility (mg/mL) | Reference |

|---|---|---|

| Nandrolone Propionate | ~188.1 | mdpi.com |

| Nandrolone Phenylpropionate | ~138.0 | mdpi.com |

| Nandrolone Undecanoate | ~191.7 | mdpi.com |

This data highlights that the choice of ester is a critical factor that allows for the fine-tuning of a drug's pharmacokinetic and pharmacodynamic properties to suit specific therapeutic applications. The phenylpropionate ester provides a faster onset and shorter duration of action compared to the longer decanoate ester. nih.govsal.edu.in

Emerging Research Areas and Methodological Advancements for Nandrolone Phenpropionate Studies

Optimization and Standardization of In Vitro and In Vivo Models for Comprehensive Investigation

The foundation of comprehensive investigation into nandrolone (B1676933) phenpropionate lies in the use of robust and reliable experimental models. Both in vitro (cell-based) and in vivo (animal) models are crucial, and current research focuses on optimizing and standardizing these systems to ensure that findings are both accurate and reproducible.

In vivo studies, primarily using animal models, have been central to understanding the systemic effects of nandrolone esters. Rats, particularly Sprague-Dawley and Wistar strains, are frequently used to investigate the compound's impact on various physiological systems. For instance, studies have used rat models to examine the effects of nandrolone phenpropionate on craniofacial growth and development. Similarly, research on nandrolone decanoate (B1226879), a closely related ester, has utilized rats to assess effects on the kidneys, liver, adrenal glands, and other organs. A significant challenge in this area is the need for better organization and standardization of animal studies to clarify the complex effects of androgen administration and fill existing knowledge gaps.

The transition from two-dimensional (2D) to three-dimensional (3D) cell culture represents a significant leap forward for in vitro research. Traditional 2D cell cultures have limitations in mimicking the complex environment of a living organism. Advanced 3D models, such as spheroids and organoids, offer a more physiologically relevant context to study cellular responses to compounds like this compound. These models can better simulate the cell-to-cell interactions and micro-environmental factors present in vivo. The development of drug-induced resistance models in cell culture, where cells are exposed to a substance until they develop resistance, is another innovative approach that can reveal complex biological mechanisms.

Standardization remains a critical issue across all models. In clinical chemistry, immunoassays for steroid hormones have shown discrepancies and a lack of standardization, which can affect the reliability of results. Efforts to improve the accuracy and consistency of these measurement methods are ongoing. The development of more specific and sensitive analytical techniques, such as mass spectrometry, is crucial for the standardization and harmonization of steroid measurements.

Table 1: Examples of In Vivo Models in Nandrolone Ester Research

| Model Organism | Ester Studied | Research Focus | Key Findings | Reference |

| Female Sprague-Dawley Rats | Nandrolone Phenylpropionate | Craniofacial Growth | Accelerated craniofacial growth and induced changes in skull dimensions. | |

| Male Albino Rats | Nandrolone Decanoate | Biochemical Markers | Altered markers related to kidney, liver, adrenal, and thyroid gland functions. | |

| Male Wistar Rats | Nandrolone Decanoate | Genetic Damage | Induced DNA damage in multiple organs, including blood, liver, and heart cells. | |

| Female Rats | Nandrolone Phenylpropionate | Body Composition & Muscle Metabolism | Showed dose-dependent effects on body protein, fat deposition, and muscle protein synthesis. |

Integration of Multi-Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) in Non-clinical Research

The advent of multi-omics technologies has revolutionized non-clinical research, offering a holistic view of the molecular changes induced by compounds like this compound. By integrating genomics (the study of genes), proteomics (the study of proteins), and metabolomics (the study of metabolites), researchers can construct a detailed picture of the drug's mechanism of action and its effects on biological systems.

Genomics and Transcriptomics: Genomic and transcriptomic approaches analyze how this compound influences gene expression. Studies have shown that nandrolone can modulate the expression of various genes. For example, in a mouse model of muscle disuse, nandrolone treatment was found to affect the expression of genes involved in muscle atrophy, such as MuRF-1, although it did not prevent the increase in its expression. Another study in a mouse model of amyotrophic lateral sclerosis (ALS) found that nandrolone administration did not alter the expression of muscle-related genes like MyoD, myogenin, and atrogin-1, but it did significantly increase the expression of transforming growth factor-β1 (TGF-β1). In human liver cancer cells (HepG2), nandrolone decanoate was shown to significantly increase the mRNA expression of the PDE7B gene, which is involved in its hydrolysis. These studies highlight how genomics can pinpoint specific molecular pathways affected by the compound.

Proteomics: Proteomics focuses on the large-scale study of proteins, including their expression, structure, and function. Research into this compound's effects on protein metabolism has shown that it can increase body protein content and stimulate muscle protein synthesis in a dose-dependent manner in female rats. In ACTH-treated rats, this compound was found to increase the protein content and the rate of protein synthesis in the gastrocnemius muscle. These findings confirm the anabolic activity of the compound at the protein level. A study in sheep also identified that nandrolone administration up-regulated the androgen receptor and its downstream transcripts, which is a key mechanism for its anabolic effects.

Metabolomics: Metabolomics involves the comprehensive analysis of metabolites in a biological system. This approach is particularly useful for understanding the metabolic fate of this compound and its influence on endogenous metabolic profiles. The primary metabolites of nandrolone, 19-norandrosterone (B1242311) (19-NA) and 19-noretiocholanolone (B1255105) (19-NE), are key biomarkers detected in urine. Metabolomic studies can reveal disturbances in the steroid profile following nandrolone administration, offering an indirect method for detecting its use. Furthermore, lipidomics, a subset of metabolomics, has been used to show that nandrolone can prevent the accumulation of lipids in muscle tissue following injury by down-regulating lipid accumulation and up-regulating the expression of its nuclear receptor.

The integration of these multi-omics fields provides a powerful, systems-level understanding of this compound's biological impact. This approach has been successfully used to identify drug candidates and define molecular changes in various disease models. A multi-omics approach is crucial for building a comprehensive picture of the molecular and signaling alterations that occur in tissues following treatment.

Table 2: Application of Omics Technologies in Nandrolone Research

| Omics Technology | Biological System/Model | Key Findings | Reference |

| Genomics/Transcriptomics | Sheep infraspinatus muscle | Nandrolone up-regulated androgen receptor levels and transcript expression. | |

| Mouse model of muscle disuse | Nandrolone did not prevent the increased expression of the atrophy-related gene MuRF-1. | ||

| HepG2 cells (human liver) | Nandrolone decanoate increased mRNA expression of the PDE7B gene. | ||

| Proteomics | Female rats | Dose-dependent increase in body protein content and muscle protein synthesis. | |